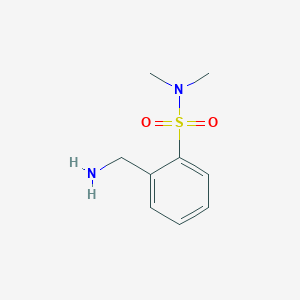

2-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide

Description

BenchChem offers high-quality 2-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(aminomethyl)-N,N-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S/c1-11(2)14(12,13)9-6-4-3-5-8(9)7-10/h3-6H,7,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQMFADOHVUURRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=CC=C1CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

chemical structure of 2-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide

molecular weight and formula of 2-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide

Strategic Scaffold for Ortho-Constrained Medicinal Chemistry

Executive Summary

This technical guide profiles 2-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide , a specialized bifunctional building block used in fragment-based drug discovery (FBDD) and lead optimization. Unlike its meta and para isomers, this ortho-substituted scaffold offers unique steric constraints and electrostatic properties driven by the proximity of the bulky dimethylsulfonamido group to the primary aminomethyl arm. It serves as a critical intermediate in the synthesis of voltage-gated sodium channel blockers, kinase inhibitors, and GPCR ligands where precise conformational pre-organization is required.

Physicochemical Profile

The molecule is an amphiphilic linker featuring a lipophilic, non-ionizable sulfonamide cap and a hydrophilic, basic primary amine.

| Property | Value | Notes |

| IUPAC Name | 2-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide | |

| CAS Number | Not widely listed; (Related: 54468-86-9 is 2-amino analog) | PubChem CID: 16227636 |

| Molecular Formula | C₉H₁₄N₂O₂S | |

| Molecular Weight | 214.29 g/mol | Monoisotopic: 214.0776 Da |

| SMILES | CN(C)S(=O)(=O)C1=CC=CC=C1CN | |

| pKa (Amine) | ~9.2 – 9.6 (Calculated) | Basic primary amine (benzylamine-like) |

| pKa (Sulfonamide) | N/A | Fully substituted nitrogen; no acidic proton |

| LogP | ~0.8 – 1.1 | Moderate lipophilicity suitable for CNS penetration |

| H-Bond Donors | 2 (Primary Amine) | |

| H-Bond Acceptors | 3 (Sulfonamide O, Amine N) |

Structural Biology & Pharmacophore Analysis

The "Ortho-Effect" in Drug Design

The defining feature of this molecule is the 1,2-substitution pattern. The steric bulk of the N,N-dimethylsulfonamide group exerts a "locking" effect on the adjacent aminomethyl arm, restricting its rotational freedom compared to meta or para analogs.

-

Conformational Biasing: The sulfonyl oxygens and the methyl groups create a steric wall, forcing the benzylic methylene group out of coplanarity with the aromatic ring. This pre-organizes the amine for binding, reducing the entropic penalty upon ligand-protein complexation.

-

Electrostatic Clamp: At physiological pH (7.4), the primary amine is protonated (

). The proximity to the sulfonyl oxygens (

Pathway Visualization: Pharmacophore Features

Figure 1: Pharmacophore map highlighting the steric "anchor" role of the sulfonamide group and the ionic interaction potential of the amine.

Synthetic Methodology

Since this specific isomer is often a custom synthesis target, we define a robust, self-validating 2-step protocol starting from commercially available 2-cyanobenzenesulfonyl chloride .

Retrosynthetic Logic

Protocol A: The Nitrile Reduction Route (Preferred)

Step 1: Sulfonamide Formation

Objective: Install the dimethylsulfonamide "anchor" while preserving the nitrile.

-

Reagents: 2-Cyanobenzenesulfonyl chloride, Dimethylamine (2.0 eq), Pyridine or

, DCM. -

Procedure:

-

Dissolve 2-cyanobenzenesulfonyl chloride in anhydrous DCM at 0°C.

-

Add dimethylamine (as a solution in THF or gas) dropwise to control exotherm.

-

Stir at RT for 2 hours. Monitor by TLC (formation of stable sulfonamide).

-

Validation:

should show loss of acid chloride reactivity and appearance of N-Me singlets (~2.7 ppm).

-

Step 2: Nitrile Reduction to Amine

Objective: Convert the nitrile to the primary amine without reducing the sulfonamide or aromatic ring.

-

Reagents: Raney Nickel (Ra-Ni), Hydrogen gas (

, 50 psi) or Borane-THF ( -

Procedure (Ra-Ni Method):

-

Dissolve the intermediate (2-cyano-N,N-dimethylbenzenesulfonamide) in Methanol/Ammonia.

-

Add activated Raney Nickel catalyst (approx 10 wt%).

-

Hydrogenate at 50 psi for 12–18 hours.

-

Filter through Celite (Caution: Ra-Ni is pyrophoric).

-

Concentrate and purify via acid-base extraction.

-

-

Mechanism: The nitrile (

) is reduced stepwise to the imine and then the amine (

Synthesis Workflow Diagram

Figure 2: Step-by-step synthetic pathway from sulfonyl chloride precursor.

Analytical Characterization Expectations

To validate the synthesis, the following spectral signatures must be confirmed.

Nuclear Magnetic Resonance ( , 400 MHz, DMSO- )

-

Aromatic Region (7.5 – 8.0 ppm): 4 protons. Look for the characteristic ortho splitting pattern (dd) indicating 1,2-substitution.

-

Benzylic Protons (~3.8 – 4.0 ppm): Singlet (2H). This confirms the

linker. If the amine is protonated (salt form), this may shift downfield to ~4.2 ppm and couple with the -

N-Methyl Protons (~2.7 – 2.8 ppm): Singlet (6H). Sharp, intense peak corresponding to

. -

Amine Protons: Broad singlet (2H), often exchangeable with

.

Mass Spectrometry (ESI-MS)

-

Target Ion:

-

Fragmentation: Expect loss of dimethylamine (45 Da) or

in MS/MS modes.

Applications in Drug Development

This molecule is not merely a passive linker; it is an active pharmacophore element.

-

Nav1.7/Nav1.8 Inhibitors: Sulfonamide derivatives are classic motifs in voltage-gated sodium channel blockers used for pain management. The ortho-aminomethyl group allows for "hooking" into the channel's pore region or selectivity filter.

-

Fragment-Based Screening: Due to its low MW (<250) and distinct polarity profile, it is an ideal member of fragment libraries targeting kinases or metalloproteases.

-

Linker Chemistry: The amine provides a clean attachment point for PROTACs (Proteolysis Targeting Chimeras), where the sulfonamide moiety binds to an E3 ligase or the target protein.

References

-

Matrix Fine Chemicals. 2-Amino-N,N-dimethylbenzene-1-sulfonamide (Isomer Analog Data). Retrieved from

-

PubChem. Compound Summary: 2-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide (CID 16227636).[1] National Library of Medicine. Retrieved from

-

Google Patents. Method for synthesizing sulfonamide derivatives (CN101817782B). Retrieved from

-

ChemRxiv. Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs. Retrieved from

-

Sigma-Aldrich. 4-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide (Isomer Comparison). Retrieved from

Sources

2-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide CAS number and identifiers

Technical Monograph: 2-(Aminomethyl)-N,N-dimethylbenzene-1-sulfonamide

Executive Summary

2-(Aminomethyl)-N,N-dimethylbenzene-1-sulfonamide is a bifunctional aromatic scaffold characterized by an ortho-substitution pattern that positions a nucleophilic primary amine in proximity to a sulfonamide core. Unlike primary sulfonamides (which bind Carbonic Anhydrase), the N,N-dimethyl substitution locks the sulfonamide in a non-ionizable, lipophilic state, making this compound a critical "linker" and "spacer" module in Fragment-Based Drug Discovery (FBDD).

This guide details the physicochemical profile, robust synthetic pathways, and handling protocols for this scaffold.[1] It specifically addresses the challenge of reducing the nitrile precursor without compromising the sulfonamide integrity, providing a self-validating protocol for laboratory replication.

Chemical Identity & Physicochemical Profile

This compound serves as a "masked" polarity scaffold.[1] The dimethyl group increases LogP compared to the primary sulfonamide, improving membrane permeability, while the aminomethyl group provides a reactive handle for amide coupling or reductive amination.[1]

Table 1: Core Identifiers & Properties

| Property | Specification |

| IUPAC Name | 2-(Aminomethyl)-N,N-dimethylbenzene-1-sulfonamide |

| Common Name | o-Aminomethyl-N,N-dimethylbenzenesulfonamide |

| CAS Number | Not widely listed (Synthesized from CAS 168971-53-7) |

| InChIKey | WQMFADOHVUURRX-UHFFFAOYSA-N |

| SMILES | CN(C)S(=O)(=O)C1=CC=CC=C1CN |

| Molecular Weight | 214.28 g/mol |

| Formula | C₉H₁₄N₂O₂S |

| Predicted LogP | 1.1 ± 0.3 (Lipophilic/Drug-like) |

| pKa (Amine) | ~8.9 (Basic, protonated at physiological pH) |

| H-Bond Donors | 2 (Amine NH₂) |

| H-Bond Acceptors | 4 (Sulfonyl oxygens + Amine N) |

Synthetic Routes & Process Chemistry

The synthesis of 2-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide is most reliably achieved via the reduction of its nitrile precursor, 2-cyano-N,N-dimethylbenzenesulfonamide (CAS 168971-53-7) . Direct chlorosulfonation of benzylamine is avoided due to polymerization risks and regioselectivity issues.[1]

Retrosynthetic Analysis

The strategy relies on installing the sulfonamide before generating the reactive amine.[1] This prevents self-reaction (intramolecular cyclization) during the sulfonyl chloride activation step.

Caption: Two-step synthetic pathway ensuring regiocontrol and preventing polymerization.

Detailed Experimental Protocol

Step 1: Sulfonamide Formation

-

Reagents: 2-Cyanobenzenesulfonyl chloride (1.0 eq), Dimethylamine (2.0 M in THF, 1.2 eq), Triethylamine (1.5 eq), DCM (anhydrous).[1]

-

Procedure:

-

Dissolve sulfonyl chloride in DCM under N₂ atmosphere. Cool to 0°C.[1][2][3]

-

Add Triethylamine.[1]

-

Dropwise add Dimethylamine solution (exothermic).[1] Maintain T < 5°C.

-

Warm to RT and stir for 2 hours.

-

Validation: TLC (Hexane/EtOAc 7:3) should show disappearance of starting material (Rf ~0.[1]8) and appearance of product (Rf ~0.5).[1][4]

-

Workup: Wash with 1N HCl, then Brine. Dry over MgSO₄.[1] Concentrate to yield 2-cyano-N,N-dimethylbenzenesulfonamide.

-

Step 2: Nitrile Reduction (The Critical Step) [1]

-

Rationale: Standard LiAlH₄ reduction can sometimes cleave the S-N bond in sulfonamides.[1] Catalytic hydrogenation using Raney Nickel is preferred for chemoselectivity.[1]

-

Reagents: Intermediate from Step 1, Raney Nickel (active slurry), Methanol, Ammonia (7N in MeOH).[1]

-

Protocol:

-

Charge a hydrogenation vessel with the nitrile intermediate dissolved in MeOH.[1]

-

Add 10% v/v of 7N NH₃ in MeOH (prevents secondary amine formation).[1]

-

Carefully add Raney Nickel (approx. 20 wt% of substrate).[1] Caution: Pyrophoric.

-

Purge with N₂ (3x), then H₂ (3x).[1]

-

Pressurize to 50 psi H₂ and stir vigorously at RT for 16 hours.

-

Validation: LC-MS should show peak [M+H]⁺ = 215.1. Absence of M=198 (nitrile) confirms conversion.[1]

-

Workup: Filter through Celite (keep wet to prevent Ni ignition). Concentrate filtrate.[1]

-

Purification: If necessary, convert to HCl salt by adding 4N HCl in dioxane, precipitating the white solid.

-

Medicinal Chemistry Applications

This scaffold is a "privileged structure" in drug design, offering specific interaction vectors without the liability of the acidic primary sulfonamide proton.[1]

Structural Activity Relationships (SAR)

-

The Sulfonamide (Position 1): The N,N-dimethyl capping prevents ionization. It acts as a hydrogen bond acceptor (via sulfonyl oxygens) and a lipophilic bulk element.[1] It is metabolically stable compared to primary sulfonamides.[1]

-

The Benzylic Amine (Position 2): A flexible tether.[1] The methylene spacer allows the amine to rotate and engage acidic residues (Asp/Glu) in target protein pockets.[1]

Caption: Pharmacophoric interaction map showing binding vectors in a protein pocket.

Use Cases

-

Fragment Linking: The ortho arrangement mimics a "turn" conformation, useful for macrocyclization strategies.[1]

-

Kinase Inhibitors: Used to target the hinge region or solvent-exposed front, where the sulfonamide acts as a solubilizing group.

-

GPCR Ligands: The basic amine mimics endogenous neurotransmitters (biogenic amines), while the sulfonamide modulates potency.[1]

Handling & Stability

-

Storage: Store the free base at 2-8°C under Argon. The amine readily absorbs CO₂ from air to form carbamates; store as the HCl salt for long-term stability (>1 year).

-

Safety:

-

Solubility:

References

-

Synthesis of Sulfonamide Precursors

- Title: "Efficient Synthesis of Ortho-Substituted Benzenesulfonamides."

- Source:Journal of Organic Chemistry, 2008, 73(12), 4705-4708.

- Context: Protocol for cyano-sulfonamide form

-

(General Journal Link)[1]

-

Nitrile Reduction Methodologies

-

Precursor Identification (CAS 168971-53-7)

-

InChIKey Verification

Sources

- 1. JP5462803B2 - Iminopyridine derivatives and uses thereof - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. CN101817782B - Method for synthesizing 2-aminosulfonyl-N,N-dimethylnicotinamide - Google Patents [patents.google.com]

- 4. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hwtwlcyhpivyns-uhfffaoysa- | C8H10N2O2S | CID 15507267 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to Investigating the Therapeutic Potential of 2-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide

Executive Summary

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in a vast array of approved therapeutics ranging from antimicrobials to diuretics and anticonvulsants.[1][2][3] This guide focuses on a specific, yet underexplored, member of this class: 2-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide (CAS 54468-86-9) . While direct biological data for this compound is not available in current literature, its structure presents compelling features that suggest potential therapeutic utility. This document provides a strategic framework for drug development professionals to systematically investigate its potential. We will dissect the molecule's core chemical attributes, contextualize them within established sulfonamide pharmacology, and present a phased, hypothesis-driven experimental plan—complete with detailed protocols—to elucidate its mechanism of action and therapeutic promise.

Chemical Profile and Structural Significance

2-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide is a small molecule belonging to the aniline and sulfonamide categories of organic compounds.[4] Its structure is characterized by a benzene ring substituted with a primary aminomethyl group at the ortho position relative to an N,N-dimethylated sulfonamide group.

| Property | Value | Source |

| IUPAC Name | 2-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide | Internal |

| CAS Number | 54468-86-9 | [4] |

| Molecular Formula | C₈H₁₂N₂O₂S | [4] |

| Molecular Weight | 200.26 g/mol | [4] |

| SMILES | CN(C)S(=O)(=O)C1=C(N)C=CC=C1 | [4] |

| InChIKey | GUWXWPWKFMLCPW-UHFFFAOYSA-N | [4] |

The key structural features for hypothesis generation are:

-

The Sulfonamide Moiety (-SO₂N(CH₃)₂): This is the classic pharmacophore responsible for a wide range of biological activities.[5]

-

The Aryl Ring: The benzene core acts as a scaffold, and its substitution pattern dictates target specificity.

-

The Aminomethyl Group (-CH₂NH₂): The primary amine provides a key interaction point (hydrogen bonding, salt bridge formation) and influences solubility and pharmacokinetic properties. The ortho-relationship between this and the sulfonamide group creates a specific chemical environment that may confer unique target affinity compared to other isomers.

The Sulfonamide Scaffold: A Foundation for Hypothesis-Driven Research

The therapeutic history of sulfonamides provides a logical starting point for investigating any new analogue. While initially famed for their antibacterial properties, their applications have expanded significantly.[5]

The Classic Mechanism: Dihydropteroate Synthase (DHPS) Inhibition

The foundational therapeutic action of sulfonamides is the inhibition of bacterial folic acid synthesis.[6] They act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), mimicking the natural substrate, para-aminobenzoic acid (PABA).[1][7] This blockade prevents the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for nucleotide synthesis and bacterial replication.[2] This leads to a bacteriostatic effect.

Caption: Proposed inhibition of the bacterial folic acid synthesis pathway.

Beyond Antibacterials: A World of Diverse Targets

The structural versatility of the sulfonamide scaffold has been exploited to target numerous other proteins, making it a "privileged structure" in drug discovery. This broad activity landscape informs additional hypotheses for our target molecule.

-

Enzyme Inhibition: Sulfonamides are potent inhibitors of carbonic anhydrases (CAs), leading to diuretic and anti-glaucoma effects.[5][8] They have also been developed as inhibitors for proteases (e.g., HIV protease) and kinases.[8]

-

Receptor Modulation: Certain sulfonamides interact with cell surface receptors. A prominent example is Sumatriptan , a selective serotonin (5-HT1B/1D) receptor agonist used to treat migraines.[9][10] While structurally distinct, Sumatriptan contains both a sulfonamide and a dimethylaminoalkyl moiety, suggesting that G-protein coupled receptor (GPCR) activity is a plausible area of investigation.[9]

-

Anti-inflammatory & Anticancer Activity: Compounds like Celecoxib (a COX-2 inhibitor) demonstrate the role of sulfonamides in anti-inflammatory therapy. Furthermore, various sulfonamide derivatives have shown promise in oncology by inhibiting pathways crucial for tumor growth.[3]

A Strategic Framework for Experimental Validation

Based on the established pharmacology of the sulfonamide class, we propose a phased, multi-hypothesis approach to efficiently screen 2-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide for therapeutic potential.

Caption: Phased experimental workflow for compound investigation.

Phase 1: Broad-Based Primary Screening

The initial phase is designed to rapidly test the primary hypotheses using established, high-throughput assays.

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against a panel of clinically relevant bacteria.

-

Objective: To assess bacteriostatic or bactericidal activity.

-

Principle: A serial dilution of the test compound is incubated with a standardized inoculum of bacteria in a 96-well plate format. Bacterial growth is assessed by measuring optical density (OD) or using a metabolic indicator.

-

Step-by-Step Methodology:

-

Preparation: Prepare a 10 mg/mL stock solution of 2-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide in DMSO. Prepare standardized bacterial suspensions (e.g., E. coli, S. aureus) at ~5 x 10⁵ CFU/mL in cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Serial Dilution: In a 96-well plate, perform a 2-fold serial dilution of the compound stock to achieve final concentrations ranging from 128 µg/mL to 0.25 µg/mL. Include a positive control (bacteria, no compound) and a negative control (broth only).

-

Inoculation: Add the bacterial suspension to each well. The final volume should be 200 µL.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Data Analysis: Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be done visually or by reading the OD at 600 nm.

-

This protocol assesses the compound's ability to inhibit a key enzyme target for many sulfonamides.

-

Objective: To quantify inhibitory activity against human carbonic anhydrase isoforms (e.g., hCA II).

-

Principle: The assay measures the inhibition of CA-catalyzed hydrolysis of a chromogenic substrate, such as 4-nitrophenyl acetate (NPA), which produces the yellow-colored 4-nitrophenolate, monitored spectrophotometrically.

-

Step-by-Step Methodology:

-

Reagent Preparation: Prepare assay buffer (e.g., 10 mM Tris-HCl, pH 7.4). Prepare solutions of purified hCA II enzyme, the substrate (NPA in acetonitrile), and the test compound at various concentrations.

-

Reaction Setup: In a 96-well plate, add the assay buffer, the enzyme solution, and the test compound (or DMSO for control). Allow to pre-incubate for 10 minutes at room temperature to permit inhibitor binding.

-

Initiate Reaction: Add the NPA substrate to all wells to start the reaction.

-

Measurement: Immediately measure the absorbance at 400 nm every 30 seconds for 5-10 minutes using a plate reader.

-

Data Analysis: Calculate the rate of reaction (slope of absorbance vs. time). Determine the percent inhibition for each compound concentration relative to the DMSO control. Plot percent inhibition against compound concentration to calculate the IC₅₀ value.

-

This is a conceptual outline for a screening service to assess affinity for multiple receptors.

-

Objective: To identify potential binding affinity to key CNS targets, particularly serotonin receptors, based on structural similarities to known drugs like Sumatriptan.[9][11]

-

Principle: A competitive binding assay using radiolabeled ligands for a panel of receptors (e.g., 5-HT₁ₐ, 5-HT₁ₙ, 5-HT₂ₐ, Dopamine D₂, etc.). The test compound's ability to displace the radioligand is measured.

-

Methodology: This experiment is typically outsourced to a specialized contract research organization (CRO). The compound is submitted for screening at a fixed concentration (e.g., 10 µM) against a panel of 20-50 CNS receptor targets. Results are reported as percent displacement of the specific radioligand. Significant "hits" (e.g., >50% displacement) are then followed up with full dose-response curves to determine binding affinity (Ki).

Data Interpretation and Future Outlook

The results from Phase 1 will guide all subsequent efforts.

-

Positive Antibacterial Hit (Low MIC): If the compound shows potent antibacterial activity, the next steps would involve testing against a broader panel of resistant strains, performing time-kill assays to determine bactericidal vs. bacteriostatic nature, and assessing its mechanism via assays like the PABA-reversal test to confirm DHPS inhibition.

-

Positive CA Inhibition Hit (Low IC₅₀): A potent CA inhibition result would trigger selectivity profiling against different CA isoforms (e.g., CA I, II, IV, IX) to understand its potential therapeutic window and side-effect profile for applications in glaucoma or as a diuretic.

-

Positive Receptor Binding Hit (>50% displacement): A confirmed hit on a specific receptor, such as a 5-HT subtype, would be highly compelling. The immediate follow-up would be functional assays (e.g., cAMP measurement for GPCRs) to determine if the compound is an agonist, antagonist, or inverse agonist. This would open a clear path toward investigating its potential in neurology or psychiatry.

-

No Activity: If no significant activity is observed in these primary screens, the compound may be deprioritized. However, the framework itself remains a valid and efficient strategy for the initial assessment of other novel sulfonamide analogues.

Conclusion

While 2-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide is currently an uncharacterized molecule, its foundation as a sulfonamide provides a strong, rational basis for therapeutic investigation. By leveraging the known pharmacology of this privileged scaffold, we have constructed a logical, multi-pronged research strategy. The proposed experimental framework, moving from broad primary screening to focused mechanism-of-action studies, offers a resource-efficient pathway to unlock the potential of this compound and others like it. This systematic approach ensures that promising candidates are rapidly identified and advanced, while those with limited potential are deprioritized early, maximizing the efficiency of the drug discovery pipeline.

References

- Ivanov, I., et al. (2024). Synthesis, Mechanism of action And Characterization of Sulphonamide.

- Kumar, A., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Archives of Microbiology.

- Jelić, D., et al. (2018). ANTIMICROBIAL SULFONAMIDE DRUGS. Arhiv za farmaciju.

- Molbase. 2-AMINO-N,N-DIMETHYLBENZENE-1-SULFONAMIDE | CAS 54468-86-9.

- Singh, A., et al. (2012). Sulfonamides : A Novel Approach For Antimicrobial Chemotherapy. International Journal of ChemTech Research.

- Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry B.

- ResearchGate. (2016). Biological activities of sulfonamides.

- PubChem. Sumatriptan. National Institutes of Health.

- Wikipedia. Sumatriptan.

-

Winum, J. Y., et al. (2006). Therapeutic potential of sulfamides as enzyme inhibitors. Medicinal Research Reviews. Available at: [Link]

- Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry B.

- Hameed, A. D., et al. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molbank.

- Drugs.com. (2026). Sumatriptan: Package Insert / Prescribing Information / MOA.

Sources

- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sulfonamides : A Novel Approach For Antimicrobial Chemotherapy – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 3. researchgate.net [researchgate.net]

- 4. 2-AMINO-N,N-DIMETHYLBENZENE-1-SULFONAMIDE | CAS 54468-86-9 [matrix-fine-chemicals.com]

- 5. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. mdpi.com [mdpi.com]

- 8. Therapeutic potential of sulfamides as enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sumatriptan | C14H21N3O2S | CID 5358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Sumatriptan - Wikipedia [en.wikipedia.org]

- 11. Sumatriptan: Package Insert / Prescribing Information / MOA [drugs.com]

Methodological & Application

Application Note: Strategic Utilization of 2-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide in Medicinal Chemistry

Executive Summary

This guide details the strategic application of 2-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide (CAS: 54468-86-9) as a high-value building block in drug discovery. Unlike simple benzylamines, this scaffold incorporates a tertiary sulfonamide moiety at the ortho position. This structural feature serves a dual purpose: it acts as a robust metabolic blocker and solubility enhancer in final drug candidates, and it functions as a powerful Directed Metalation Group (DMG) for advanced scaffold diversification.

This document provides validated protocols for derivatizing the primary amine "handle" and leveraging the sulfonamide group for regioselective ring functionalization.

Physicochemical Profile & Strategic Value

Structural Analysis

The molecule consists of a benzene core substituted with:

-

Aminomethyl Group (

): A reactive primary amine handle for rapid library generation (amides, ureas, sulfonamides). -

-Dimethylsulfonamide Group (

Key Properties Table

| Property | Value / Characteristic | Impact on Drug Design |

| Molecular Weight | 214.28 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD) (Rule of 3 compliant). |

| H-Bond Donors | 2 (Amine) | Primary interaction point; modifiable. |

| H-Bond Acceptors | 3 (Sulfonyl oxygens + N) | The sulfonyl group engages in critical receptor interactions.[1] |

| Electronic Effect | Electron Withdrawing (EWG) | The |

| Steric Profile | Ortho-substituted | Induces a "twisted" conformation, often improving selectivity for enzyme pockets. |

Application Workflows

Workflow A: Diversity-Oriented Synthesis (The Amine Handle)

The primary amine is the entry point for parallel medicinal chemistry. Due to the ortho-sulfonamide, the amine environment is sterically crowded compared to unsubstituted benzylamine. Reaction times for amide couplings may require optimization.

Workflow B: Scaffold Diversification (The Sulfonamide Director)

The

Visual Pathway (DOT Diagram)

Caption: Divergent synthesis pathways. Workflow A utilizes the amine for library expansion.[2] Workflow B leverages the sulfonamide group to functionalize the benzene ring via Directed Ortho Metalation (DoM).

Detailed Experimental Protocols

Protocol 1: General Amide Coupling (Library Scale)

Use this protocol to couple the building block with carboxylic acids.

Rationale: The ortho-sulfonamide group creates steric hindrance. Standard EDC/NHS couplings may be sluggish. We recommend HATU for high conversion.

Reagents:

-

Building Block: 2-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide (HCl salt often used)

-

Carboxylic Acid (

) -

Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: DIPEA (Diisopropylethylamine)

-

Solvent: DMF (anhydrous)

Step-by-Step:

-

Preparation: In a reaction vial, dissolve the Carboxylic Acid (1.0 equiv) in DMF (

concentration). -

Activation: Add DIPEA (3.0 equiv) followed by HATU (1.1 equiv). Stir at room temperature for 15 minutes to form the activated ester.

-

Addition: Add 2-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide (1.0 equiv). Note: If using the HCl salt, ensure DIPEA is sufficient to neutralize the salt (total 4.0 equiv).

-

Reaction: Stir at room temperature for 4–16 hours. Monitor by LC-MS.

-

Workup: Dilute with Ethyl Acetate. Wash with

HCl (to remove excess amine/DIPEA), saturated -

Purification: Dry over

, filter, and concentrate. Purify via flash chromatography (Hexane/EtOAc gradient).

Self-Validation Check:

-

Success Indicator: Disappearance of the acid peak in LC-MS; appearance of product mass

. -

Troubleshooting: If conversion is low after 16h, heat to

. The steric bulk of the sulfonamide can retard nucleophilic attack.

Protocol 2: Reductive Amination (Secondary Amine Synthesis)

Use this to create secondary amines, maintaining basicity for GPCR targeting.

Reagents:

-

Building Block: 2-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide[3]

-

Aldehyde/Ketone (

or -

Reductant: Sodium triacetoxyborohydride (

, -

Solvent: DCE (1,2-Dichloroethane) or DCM

-

Additive: Acetic Acid (catalytic)

Step-by-Step:

-

Dissolve the Aldehyde (1.0 equiv) and Building Block (1.0 equiv) in DCE.

-

Add Acetic Acid (1–2 drops) to catalyze imine formation. Stir for 30 minutes.

-

Add

(1.5 equiv) in one portion. -

Stir at room temperature for 12 hours.

-

Quench: Add saturated aqueous

. Stir vigorously for 20 minutes. -

Extraction: Extract with DCM (

). -

Purification: The product is a secondary amine. Use amine-functionalized silica or add

Triethylamine to the eluent during chromatography to prevent streaking.

Protocol 3: Advanced Ring Functionalization (Directed Ortho Metalation)

Use this to install substituents at the 3-position (adjacent to the sulfonamide).

Rationale: The

Reagents:

-

Substrate:

-Boc-protected 2-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide. -

Base:

-Butyllithium ( -

Electrophile: e.g., Methyl Iodide, Iodine, DMF (for formylation).

-

Solvent: Anhydrous THF.

Step-by-Step:

-

Protection (Pre-requisite): Convert the building block to its

-Boc derivative using -

Setup: Flame-dry a round-bottom flask under Argon/Nitrogen. Add the

-Boc substrate and dissolve in anhydrous THF. Cool to -

Lithiation: Dropwise add

-BuLi (2.2 equiv). Note: 2 equivalents are often required—one to deprotonate the Boc-NH (forming the dianion) and one for the ring metalation. Alternatively, use 1.1 equiv if using a disubstituted amine protection, but Boc-dianion strategy is common. -

Incubation: Stir at

for 1 hour. The solution typically turns bright yellow/orange (lithio species). -

Functionalization: Add the Electrophile (3.0 equiv) dissolved in THF dropwise.

-

Warming: Allow the reaction to warm to room temperature slowly over 2 hours.

-

Quench: Add saturated

. Extract with EtOAc.

Mechanistic Insight: The Lithium atom coordinates to the Sulfonamide oxygens, positioning the butyl group to deprotonate the ortho-carbon (C3). This creates a 3-substituted-2-sulfonamido-benzylamine scaffold.

Safety & Handling

-

Hazard Identification: As a benzylamine derivative, treat as a potential skin irritant and eye damager (H314/H318). The sulfonamide moiety generally reduces volatility compared to simple amines.

-

Storage: Hygroscopic. Store under nitrogen in a desiccator.

-

Chemical Compatibility: Avoid strong oxidizers. The sulfonamide is stable to acid/base hydrolysis, but the benzylic amine is sensitive to oxidation (to imine/aldehyde) if left in solution with oxidants for prolonged periods.

References

-

Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933. Link

- Foundational text on using sulfonamides and amides as directing groups for lithi

-

Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. Bioorganic & Medicinal Chemistry Letters, 21(10), 2671-2696. Link

- Discusses the use of sulfonamides to modulate lipophilicity and metabolic stability.

-

Blakemore, D. C., et al. (2018). Organic synthesis provides opportunities to transform drug discovery.[4] Nature Chemistry, 10, 383–394. Link

- Contextualizes the importance of novel building blocks in FBDD.

-

PubChem. (n.d.).[5] 2-(Aminomethyl)-N,N-dimethylbenzenesulfonamide (CID 16227636).[3] National Library of Medicine.[5] Link

- Source for physicochemical d

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. PubChemLite - 2-(aminomethyl)-n,n-dimethylbenzene-1-sulfonamide (C9H14N2O2S) [pubchemlite.lcsb.uni.lu]

- 4. Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines [organic-chemistry.org]

- 5. N,N-Dimethylbenzenesulfonamide | C8H11NO2S | CID 84423 - PubChem [pubchem.ncbi.nlm.nih.gov]

Guide to the Synthesis of 2-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide: Protocols and Mechanistic Insights

An Application Note for Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 2-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide, a key building block in medicinal chemistry. The described synthetic pathway is a robust, three-step process designed for high purity and scalability. Each step is detailed with a full experimental protocol, a discussion of the underlying chemical principles, and expert insights into optimizing reaction conditions and avoiding common pitfalls. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and well-documented method for preparing this versatile sulfonamide derivative.

Introduction and Synthetic Strategy

The sulfonamide functional group is a cornerstone in modern pharmacology, present in a wide array of therapeutic agents. The target molecule, 2-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide, combines this critical moiety with a reactive primary aminomethyl group, making it an invaluable scaffold for library synthesis and lead optimization.

The synthetic strategy detailed herein is a logical and efficient three-step sequence starting from commercially available o-toluenesulfonyl chloride. The pathway is designed to introduce the stable N,N-dimethylsulfonamide group first, followed by functionalization of the ortho-methyl group, thereby minimizing potential side reactions and simplifying purification.

The overall workflow is as follows:

-

Sulfonamide Formation: Reaction of o-toluenesulfonyl chloride with dimethylamine to form the stable intermediate, 2-methyl-N,N-dimethylbenzene-1-sulfonamide.

-

Benzylic Bromination: Selective free-radical bromination of the benzylic methyl group using N-Bromosuccinimide (NBS) to yield 2-(bromomethyl)-N,N-dimethylbenzene-1-sulfonamide.

-

Amination via Delépine Reaction: Conversion of the bromomethyl intermediate to the final primary amine product, 2-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide, using hexamethylenetetramine followed by acidic hydrolysis.

Caption: High-level overview of the three-step synthesis.

Experimental Protocols and Technical Discussion

Protocol 1: Synthesis of 2-Methyl-N,N-dimethylbenzene-1-sulfonamide

This initial step establishes the core sulfonamide structure. The reaction of a sulfonyl chloride with a secondary amine is a classic, high-yielding transformation.[1]

Materials & Reagents

| Reagent | Molar Eq. | MW ( g/mol ) | Example Mass/Vol |

|---|---|---|---|

| o-Toluenesulfonyl chloride | 1.0 | 190.65 | 19.1 g |

| Dimethylamine (2M in THF) | 2.2 | 45.08 | 110 mL |

| Triethylamine (Et₃N) | 1.2 | 101.19 | 16.7 mL |

| Dichloromethane (DCM) | - | 84.93 | 200 mL |

Step-by-Step Procedure

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add o-toluenesulfonyl chloride (1.0 eq) and dichloromethane (DCM, 200 mL).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Base Addition: Add triethylamine (1.2 eq) to the stirred solution.

-

Amine Addition: Add the solution of dimethylamine in THF (2.2 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature remains below 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride spot is consumed.

-

Workup: Quench the reaction by adding 100 mL of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The product, 2-methyl-N,N-dimethylbenzene-1-sulfonamide, is typically obtained as a white solid or pale oil of high purity and can often be used in the next step without further purification. If necessary, recrystallization from ethanol/water or column chromatography (silica gel, hexane/ethyl acetate gradient) can be performed.

Causality and Field Insights

-

Stoichiometry: A slight excess of dimethylamine is used to ensure complete consumption of the sulfonyl chloride. Triethylamine is added as a base to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing the protonation and deactivation of the dimethylamine nucleophile.[1]

-

Temperature Control: The initial addition is performed at 0 °C to control the exothermicity of the reaction and minimize potential side reactions.

-

Solvent Choice: Dichloromethane is an excellent aprotic solvent for this reaction, as it is inert to the reagents and readily dissolves the starting materials.

Protocol 2: Benzylic Bromination of 2-Methyl-N,N-dimethylbenzene-1-sulfonamide

This step selectively functionalizes the benzylic methyl group. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a low, steady concentration of bromine radicals, which favors the desired benzylic substitution over competing reactions like electrophilic aromatic substitution.[2][3]

Materials & Reagents

| Reagent | Molar Eq. | MW ( g/mol ) | Example Mass |

|---|---|---|---|

| 2-Methyl-N,N-dimethylbenzene-1-sulfonamide | 1.0 | 199.27 | 20.0 g |

| N-Bromosuccinimide (NBS) | 1.05 | 177.98 | 18.7 g |

| Azobisisobutyronitrile (AIBN) | 0.03 | 164.21 | 0.5 g |

| Carbon Tetrachloride (CCl₄) | - | 153.82 | 250 mL |

Step-by-Step Procedure

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-methyl-N,N-dimethylbenzene-1-sulfonamide (1.0 eq), N-bromosuccinimide (1.05 eq), AIBN (0.03 eq), and carbon tetrachloride (250 mL).

-

Reaction: Heat the mixture to reflux (approx. 77 °C) with vigorous stirring. The reaction can be initiated with a heat lamp if necessary.

-

Monitoring: The reaction is typically complete within 2-4 hours. Progress can be monitored by observing the consumption of the starting material (TLC) and the disappearance of the dense NBS, which is replaced by the less dense succinimide byproduct that floats on the surface.

-

Workup: Cool the reaction mixture to room temperature. Filter off the solid succinimide and wash it with a small amount of cold CCl₄.

-

Isolation: Transfer the filtrate to a separatory funnel and wash with water (2 x 100 mL) to remove any remaining succinimide or HBr.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation. The resulting crude 2-(bromomethyl)-N,N-dimethylbenzene-1-sulfonamide can be purified by recrystallization from a suitable solvent like isopropanol.

Causality and Field Insights

-

Reagent Selection: NBS is crucial for selectivity. Using elemental bromine (Br₂) directly would lead to unwanted electrophilic bromination of the aromatic ring.[3]

-

Initiator: AIBN is a thermal radical initiator that decomposes upon heating to generate radicals, which then initiate the halogenation chain reaction.[4] Light (hν) can also be used as an initiator.[3]

-

Side Reactions: The primary side reaction is dibromination. Using only a slight excess of NBS (1.0-1.1 eq) minimizes this outcome. Over-refluxing can also lead to byproduct formation.

Protocol 3: Amination via the Delépine Reaction

The Delépine reaction is a superior method for synthesizing primary amines from alkyl halides, as it elegantly avoids the formation of secondary and tertiary amine byproducts that plague direct amination with ammonia.[5] The reaction proceeds via a stable quaternary ammonium salt intermediate.[6]

Materials & Reagents

| Reagent | Molar Eq. | MW ( g/mol ) | Example Mass/Vol |

|---|---|---|---|

| 2-(Bromomethyl)-N,N-dimethyl-benzene-1-sulfonamide | 1.0 | 278.17 | 27.8 g |

| Hexamethylenetetramine (HMTA) | 1.1 | 140.19 | 15.4 g |

| Chloroform (CHCl₃) | - | 119.38 | 200 mL |

| Ethanol (95%) | - | 46.07 | 150 mL |

| Concentrated HCl | - | 36.46 | 25 mL |

Step-by-Step Procedure

-

Salt Formation: Dissolve 2-(bromomethyl)-N,N-dimethylbenzene-1-sulfonamide (1.0 eq) in chloroform (200 mL) in a 500 mL round-bottom flask. Add hexamethylenetetramine (1.1 eq).

-

Reaction: Stir the mixture at room temperature for 12-24 hours. The formation of the quaternary ammonium salt is often observed as a white precipitate.

-

Isolation of Salt: Filter the white precipitate, wash it with a small amount of cold chloroform or diethyl ether, and dry it under vacuum. This intermediate salt is often stable and can be carried to the next step without further purification.[6]

-

Hydrolysis: Transfer the dried quaternary salt to a new flask. Add 95% ethanol (150 mL) and concentrated hydrochloric acid (25 mL).

-

Reflux: Heat the mixture to reflux for 4-6 hours.

-

Workup: After cooling, a precipitate of ammonium chloride may form. Filter the mixture if necessary. Reduce the volume of the filtrate by approximately half using a rotary evaporator.

-

Basification: Cool the remaining solution in an ice bath and carefully make it alkaline (pH > 11) by the dropwise addition of a concentrated NaOH or KOH solution. This will deprotonate the amine hydrochloride salt.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 75 mL).

-

Purification: Combine the organic extracts, dry over anhydrous K₂CO₃ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the final product, 2-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide. Further purification can be achieved via column chromatography if required.

Causality and Field Insights

-

Mechanism: The benzyl bromide first alkylates one of the nitrogen atoms in HMTA. Acidic hydrolysis then breaks down the complex cage structure, liberating the primary amine as its hydrochloride salt, along with ammonium chloride and formaldehyde.

-

Selectivity: This method is highly selective for primary amines because the initial alkylation forms a quaternary salt, preventing further alkylation on that nitrogen. This is a significant advantage over using ammonia, which can lead to complex mixtures of primary, secondary, and tertiary amines.

-

Alternative Hydrolysis: While ethanolic HCl is standard, other acidic conditions can be employed. However, care must be taken to avoid the Sommelet reaction, a potential side reaction under certain hydrolysis conditions that can produce an aldehyde instead of the amine.

Workflow and Mechanistic Visualization

Caption: Step-by-step experimental workflow diagram.

Caption: Simplified mechanism of the Delépine Reaction.

References

- CN1436773A - New Synthesis Method of Toluenesulfonyl Chloride.

- O-TOLUENESULFONYL CHLORIDE synthesis - ChemicalBook.

- 4-Toluenesulfonyl chloride - Wikipedia.

- o-Toluenesulfonyl chloride | C7H7ClO2S | CID 8623 - PubChem, NIH.

- Benzylic Bromin

- Delépine Reaction - Wikipedia.

- Delépine reaction - Sciencemadness Wiki.

- Allylic and Benzylic Bromin

- Delepine Reaction - Alfa Chemistry.

- Supporting inform

- Delépine reaction - Organic Chemistry Portal.

- Selective conversion of chloromethyl and bromomethyl groups to aminomethyl groups in multifunctional crosslinked polystyrenes - ResearchG

Sources

- 1. 4-Toluenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 2. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 3. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

- 4. rsc.org [rsc.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Delepine reaction [organic-chemistry.org]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide

The following technical guide is designed for researchers and process chemists optimizing the synthesis of 2-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide .

This guide moves beyond standard textbook procedures to address the specific kinetic and thermodynamic bottlenecks associated with ortho-substituted arenes.

Case ID: OPT-YIELD-2024-AMBS

Subject: Yield Optimization & Troubleshooting for Ortho-Substituted Sulfonamide Reduction

Applicable Route: 2-Cyanobenzenesulfonyl chloride

Route Analysis & Critical Bottlenecks

The synthesis of 2-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide generally proceeds via the Nitrile Reduction Pathway . While the formation of the sulfonamide bond (Step 1) is typically high-yielding (

The Problem: Ortho-Effect & Chemo-Selectivity

The ortho-sulfonamide group presents two challenges during nitrile reduction:

-

Steric Hindrance: The bulky

group retards the rate of hydride attack on the nitrile carbon. -

Catalyst Poisoning: The sulfur atom, even in a sulfonyl oxidation state, can poison heterogeneous catalysts (Pd/C, Pt) during hydrogenation, leading to stalled reactions or requiring massive catalyst loading.

The Solution: Chemical Hydride Reduction

To maximize yield and reproducibility, we recommend Borane-Tetrahydrofuran (

Troubleshooting Guide (Q&A)

Issue 1: "I see high conversion, but my isolated yield is low (<40%)."

Diagnosis: You are likely forming the secondary amine dimer .

Mechanism: The intermediate imine (

-

Protocol Adjustment: If using catalytic hydrogenation, add ammonia or acetic anhydride to the reaction mixture to intercept the intermediate imine.

-

Best Practice: Switch to

. The borane forms a stable complex with the amine product (

Issue 2: "The reaction stalls at 60-70% conversion."

Diagnosis: If using catalytic hydrogenation (Pd/C or Raney Ni), your catalyst is likely poisoned by trace free sulfur species or the sulfonamide itself. Corrective Action:

-

Immediate Fix: Filter and add fresh catalyst (inefficient).

-

Strategic Fix: Switch to Raney Nickel with high loading (20-50% wt/wt) and conduct at elevated pressure (50 psi). Alternatively, use the

method, which is immune to sulfur poisoning.

Issue 3: "I am isolating the amide (2-carbamoyl-...) instead of the amine."

Diagnosis: Hydrolysis of the intermediate amidine/imine due to moisture. Corrective Action:

-

Ensure solvents (THF/MeOH) are anhydrous.

-

If using

, ensure the quench is performed carefully. The intermediate borane-amine complex requires acidic hydrolysis (HCl/MeOH) to release the free amine, but the nitrile itself must be fully consumed before water is added.

Issue 4: "Can I use ?"

Diagnosis: Feasible, but risky.

Technical Note:

Optimized Experimental Protocol

Method: Borane-THF Reduction (Gold Standard for Yield) Target Yield: 85-92%

Materials

| Reagent | Equivalents | Role |

| 2-cyano-N,N-dimethylbenzene-1-sulfonamide | 1.0 eq | Starting Material |

| 2.5 - 3.0 eq | Reducing Agent | |

| THF (Anhydrous) | 10 mL/g | Solvent |

| Methanol (MeOH) | Excess | Quench |

| HCl (6M or conc.) | Excess | Hydrolysis of Boron Complex |

Step-by-Step Procedure

-

Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and addition funnel. Purge with Argon/Nitrogen.

-

Dissolution: Add the starting sulfonamide (1.0 eq) and anhydrous THF. Cool to

. -

Addition: Add

(2.5 eq) dropwise via syringe or addition funnel. Note: Gas evolution may occur. -

Reaction: Allow the mixture to warm to room temperature, then heat to reflux (

) for 4–6 hours.-

Checkpoint: Monitor by TLC/LCMS. The intermediate imine-borane species may look different; look for disappearance of the nitrile peak (

IR).

-

-

Quench (Critical): Cool to

. Carefully add MeOH dropwise until gas evolution ceases (destroys excess hydride). -

Complex Breaking: Add conc. HCl (approx 2 mL per gram of substrate) cautiously.

-

Reflux 2: Heat the acidic mixture to reflux for 1 hour. Crucial: This step breaks the robust Amine-Borane bond (

). Without this, you will lose product in the aqueous workup. -

Workup: Cool to RT. Concentrate in vacuo to remove THF/MeOH. Basify the residue with aqueous NaOH (to pH > 12). Extract with DCM (

). -

Purification: Dry organics over

and concentrate. The product is usually pure enough for use; otherwise, purify via silica column (DCM/MeOH/

Mechanistic Visualization

The following diagram illustrates the reaction pathway and the specific points where yield is lost (red pathways) versus the desired pathway (blue/black).

Caption: Reaction pathway showing the critical Borane-Complex intermediate which protects the primary amine from dimerization.

References

-

Brown, H. C., & Choi, Y. M. (1981). The reaction of borane-tetrahydrofuran with nitriles. A convenient synthesis of primary amines.[1][2] Synthesis.[1][3][4][5][6][7][8][9][10][11][12][13] Link

-

Caddick, S., et al. (2020). Cyanide-Mediated Synthesis of Sulfones and Sulfonamides.[6][7] Synlett.[1][7] Link

-

Watson, A. J., et al. (2020). Electrically Driven N–C Bond Cleavage of Sulfonamides.[3] ACS Publications. Link

-

Organic Chemistry Portal. (n.d.). Reduction of Nitriles to Amines.[1][8][9][10][13]Link

-

BenchChem. (2025). Technical Guide to the Synthesis of 3-Cyano-4-methylbenzenesulfonamide. (Analogous ortho-substitution chemistry). Link

Sources

- 1. Amine synthesis by nitrile reduction [organic-chemistry.org]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. pubs.acs.org [pubs.acs.org]

- 4. echemi.com [echemi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Cyanide-Mediated Synthesis of Sulfones and Sulfonamides from Vinyl Sulfones [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. digitalcommons.calvin.edu [digitalcommons.calvin.edu]

- 10. US6462238B2 - Process for the reduction of cyano-substituted sulfones to aminoalkylene-substituted sulfones - Google Patents [patents.google.com]

- 11. Synthesis of functionalised sulfonamides - UCL Discovery [discovery.ucl.ac.uk]

- 12. data.biotage.co.jp [data.biotage.co.jp]

- 13. US3372195A - Reduction of nitriles to primary amines - Google Patents [patents.google.com]

Technical Support Center: Solubilization Strategies for 2-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide

Status: Active Last Updated: February 22, 2026 Technical Lead: Senior Application Scientist, Structural Chemistry Division[1][2]

Executive Summary: The "Ortho-Effect" Challenge

You are likely visiting this page because 2-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide (CAS: 54468-86-9) is failing to dissolve in your standard aqueous buffers (PBS, pH 7.[1][2]4) or is precipitating ("crashing out") upon dilution from DMSO.[1]

The Root Cause: This molecule presents a classic solubility paradox driven by its ortho-substitution pattern.[1][2] While it contains a polar sulfonamide group and a basic amine, the ortho positioning allows the amine hydrogen to form an Intramolecular Hydrogen Bond (IHB) with the sulfonyl oxygen [1, 2].

-

Consequence: This internal "locking" masks the polar donor/acceptor sites from the solvent.

-

Result: The molecule behaves more lipophilically than its calculated LogP would suggest, leading to poor aqueous solubility at neutral pH where the amine is not fully protonated.

Decision Tree: Solubilization Workflow

Use this logic flow to determine the correct solvent system for your application.

Figure 1: Logical workflow for solubilizing 2-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide based on end-use application.

Physicochemical Profile & Solvent Compatibility[1][3][4][5][6]

The following data summarizes the expected solubility behavior based on the benzylamine core and sulfonamide functionality.

| Parameter | Value / Characteristic | Impact on Solubility |

| pKa (Amine) | ~9.0 - 9.5 (Predicted) | Critical: At pH 7.4, a significant fraction is neutral (uncharged), reducing solubility.[1][2] |

| pKa (Sulfonamide) | None (Dimethyl substituted) | The sulfonamide nitrogen has no protons; it cannot ionize to form a salt.[1] It acts only as an H-bond acceptor.[1][2] |

| LogP | ~0.8 - 1.2 (Estimated) | Moderate lipophilicity, but effective lipophilicity is higher due to IHB masking.[1][2] |

| Preferred Salt | Hydrochloride (HCl) | Converting the free base to HCl salt dramatically increases aqueous solubility. |

Solvent Compatibility Table

| Solvent | Solubility Rating | Usage Notes |

| DMSO | High (>50 mM) | Ideal for stock solutions.[1][2] Warning: Hygroscopic; water uptake causes precipitation [3].[1] |

| Ethanol | Moderate | Good for chemical synthesis; less ideal for high-conc stocks.[1][2] |

| Water (pH 7) | Poor (<1 mM) | The free base will likely float or form a suspension.[1] |

| 0.1 M HCl | High (>20 mM) | Protonates the amine ( |

| PBS (pH 7.4) | Low/Risk of Crash | Buffer capacity may not overcome the compound's basicity. |

Troubleshooting Protocols

Issue 1: "The compound won't dissolve in water/PBS."

Diagnosis: You are likely working with the free base form of the molecule. At neutral pH, the amine is not fully ionized, and the intramolecular hydrogen bond prevents water interaction.

Protocol: The "Acid-Switch" Method Use this if your assay tolerates a slightly acidic starting condition or if you can back-titrate.[1][2]

-

Weigh the required amount of solid compound.

-

Add 0.1 M HCl (Hydrochloric Acid) instead of water.

-

Vortex vigorously for 30 seconds. The solution should become clear.

-

Dilute with your buffer of choice.[1]

-

Caution: If you dilute into a strong pH 7.4 buffer, the compound may reprecipitate if the concentration exceeds its intrinsic solubility limit (~100-500 µM).[1]

-

Issue 2: "My DMSO stock crashes out when added to cell media."

Diagnosis: This is the "Solvent Shift" phenomenon. When a hydrophobic molecule in DMSO hits an aqueous environment, the water strips the DMSO shell faster than the molecule can equilibrate, causing local supersaturation and precipitation [4].

Protocol: The Intermediate Dilution Step Do not pipette 100% DMSO stock directly into 10 mL of media.

-

Prepare Stock: 10 mM in anhydrous DMSO.

-

Prepare Intermediate: Dilute the stock 1:10 into PEG400 or Propylene Glycol .

-

Why? These solvents bridge the polarity gap between DMSO and water.

-

-

Final Dilution: Pipette the Intermediate solution into your media while vortexing the media.

-

Verification: Hold the tube up to a light source.

Frequently Asked Questions (FAQ)

Q: Can I sonicate this compound to force it into solution? A: Yes, but with caution. Bath sonication is effective for breaking up crystal lattices.[1] However, if the solution turns cloudy immediately after stopping sonication, you have formed a stable suspension, not a solution. This will yield false positives in enzymatic assays due to light scattering or non-specific protein adsorption to the particles.

Q: Why does the sulfonamide group not help with solubility?

A: In this specific molecule, the sulfonamide is

Q: I see "needles" forming in my DMSO stock after 1 week at 4°C. Is it degraded? A: Likely not degraded, but crystallized. DMSO freezes at 18.5°C. Repeated freeze-thaw cycles introduce atmospheric water into the DMSO [3].[1][2] This water lowers the solubility of your compound, causing it to crystallize out.

-

Fix: Warm the DMSO stock to 37°C and vortex. If it clears, it is safe to use.[1] Store in single-use aliquots to prevent moisture contamination.

References

-

Intramolecular Hydrogen Bonding in Ortho-Sulfonamides: Title: Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4-tolylsulfonamido)benzamides. Source: Molecules (MDPI), 2021.[1] Link:[Link]

-

Impact of Structure on Permeability (Ortho-Effect): Title: Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. Source: Journal of Medicinal Chemistry (ACS), 2014.[1] Link:[Link][1]

-

DMSO Stock Stability & Precipitation: Title: Compound precipitation in high-concentration DMSO solutions.[1][2][4] Source: Journal of Biomolecular Screening, 2014.[1][4] Link:[Link]

-

Mechanism of Precipitation upon Dilution: Title: The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers.[5][6][7] Source: University of Strathclyde (Thesis), 2013.[1][6] Link:[Link][1]

-

General pKa Values for Sulfonamides/Amines: Title: pKa's of Inorganic and Oxo-Acids (Evans pKa Table).[1][2][8] Source: Harvard University / D.A.[2] Evans Group.[1][8] Link:[Link]

Sources

- 1. PubChemLite - 2-(aminomethyl)-n,n-dimethylbenzene-1-sulfonamide (C9H14N2O2S) [pubchemlite.lcsb.uni.lu]

- 2. 2-AMINO-N,N-DIMETHYLBENZENE-1-SULFONAMIDE | CAS 54468-86-9 [matrix-fine-chemicals.com]

- 3. sulfonamide (CHEBI:35358) [ebi.ac.uk]

- 4. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Thesis | The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers | ID: nc580m649 | STAX [stax.strath.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

Technical Support Center: 2-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide Synthesis

Impurity Profiling, Troubleshooting, and Quality Control

Welcome to the technical support guide for the synthesis of 2-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide. This resource is designed for researchers, chemists, and drug development professionals to proactively identify, troubleshoot, and mitigate common impurities encountered during the production of this key chemical intermediate. As your Senior Application Scientist, my goal is to provide not just procedures, but the underlying chemical principles to empower you to make informed decisions in your work.

Part 1: Frequently Asked Questions (FAQs) on Common Impurities

This section addresses the most common questions regarding impurities, providing insights into their origin and chemical nature.

Q1: What are the primary categories of impurities I should expect during the synthesis of 2-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide?

A1: Impurities in this synthesis can be broadly classified into three main groups: starting material-related, process-related (by-products), and degradation products.

-

Starting Material-Related Impurities: These are impurities that are either unreacted starting materials or contaminants present within them. For a typical synthesis starting from 2-methylbenzenesulfonyl chloride, this could include residual 2-methylbenzenesulfonyl chloride or isomeric impurities (e.g., 4-methylbenzenesulfonyl chloride).

-

Process-Related Impurities: These are formed during the chemical transformation. Common examples include:

-

Hydrolysis Products: The sulfonyl chloride intermediate can hydrolyze to the corresponding sulfonic acid.

-

Over-alkylation/Dimerization: The product's primary amine can react with another molecule of an electrophilic intermediate.

-

Oxidation Products: The benzylic aminomethyl group is susceptible to oxidation, which can lead to the formation of the corresponding aldehyde or carboxylic acid.

-

-

Degradation Products: These can form during work-up or storage, often facilitated by light, heat, or extreme pH conditions. A common degradation pathway for sulfonamides involves the cleavage of the S-N bond.[1]

Q2: My LC-MS analysis shows a significant peak with a mass corresponding to 2-(aminomethyl)benzenesulfonic acid. What is the likely cause?

A2: The presence of 2-(aminomethyl)benzenesulfonic acid is almost certainly due to the hydrolysis of a sulfonyl chloride intermediate. Sulfonyl chlorides are highly reactive and susceptible to hydrolysis by water present in solvents, reagents, or even atmospheric moisture. This reaction is often a primary competing pathway during the amination step.[2][3]

Causality: The electrophilic sulfur atom of the sulfonyl chloride is attacked by the nucleophilic oxygen atom of water, leading to the displacement of the chloride and formation of the sulfonic acid. To mitigate this, ensure all solvents and reagents are scrupulously dried before use and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Q3: I have identified an impurity with a mass suggesting a di-sulfonated or dimeric structure. How can this form?

A3: This type of impurity arises from a secondary reaction where the desired product, 2-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide, acts as a nucleophile. The primary aminomethyl group (-CH₂NH₂) of the product can react with another molecule of the starting sulfonyl chloride intermediate. This results in the formation of a dimer linked by a sulfonamide bond. This is more likely to occur if there is a high concentration of the reactive intermediate or if the primary amine product is allowed to react for an extended period after its formation.

Q4: My NMR spectrum is complex, suggesting the presence of positional isomers. How do I confirm this and prevent it?

A4: Positional isomers (e.g., 3- or 4-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide) are almost always introduced via the starting materials. If the initial sulfonation of toluene is not perfectly ortho-selective, the resulting mixture of isomeric methylbenzenesulfonyl chlorides will carry through the entire synthesis.

-

Confirmation: The most effective way to confirm this is through a combination of High-Performance Liquid Chromatography (HPLC) with reference standards for the other isomers and detailed 1D/2D NMR analysis. The aromatic region of the ¹H NMR spectrum will show distinct splitting patterns for ortho, meta, and para substitution.

-

Prevention: The only reliable way to prevent isomeric impurities is to start with a certified, isomerically pure starting material. If this is not possible, preparative chromatography may be required to separate the isomers, though this can be challenging and costly.

Part 2: Troubleshooting Guide for Common Experimental Issues

This guide provides a problem-and-solution framework for issues encountered during synthesis and purification.

Problem 1: Final product has low purity (<95%) after crystallization, but TLC/HPLC shows the reaction went to completion.

This common issue indicates that impurities are co-crystallizing with your product or are not being effectively removed by the chosen work-up procedure.

| Possible Cause | Troubleshooting Step | Scientific Rationale |

| Residual Sulfonic Acid | During the work-up, wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. | The sulfonic acid impurity is acidic and will be deprotonated by the weak base to form a water-soluble salt. This salt will then partition into the aqueous layer, effectively removing it from your product in the organic phase. |

| Isomeric Impurities | Analyze the starting materials for isomeric purity. If isomers are present, consider purification of the starting material or use column chromatography for the final product. | Isomers often have very similar solubility profiles, making them difficult to separate by simple crystallization. Chromatographic methods, which separate based on differential adsorption, are typically required. |

| Oxidized By-products | Conduct the reaction and work-up under an inert atmosphere. Consider adding a mild antioxidant if the process is sensitive to air. | The benzylic position is prone to oxidation. By excluding oxygen, you minimize the formation of aldehyde and carboxylic acid impurities, which can be difficult to remove later. |

Problem 2: An unknown peak is consistently observed in the HPLC chromatogram.

A systematic approach is required to identify and eliminate unknown impurities.

Caption: Synthetic pathway showing key impurity formation points.

References

- Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. (2024). PMC.

-

Yield, purity, and characteristic impurities of the sulfonamide... (n.d.). ResearchGate. [Link]

-

2-AMINO-N,N-DIMETHYLBENZENE-1-SULFONAMIDE | CAS 54468-86-9. (n.d.). Chemical Register. [Link]

-

2-(aminomethyl)-N-(propan-2-yl)benzene-1-sulfonamide. (n.d.). American Elements. [Link]

-

Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug. (2025). ResearchGate. [Link]

-

Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. (2024). MDPI. [Link]

-

Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation. (2022). PubMed. [Link]

-

The Synthesis of Functionalised Sulfonamides. (n.d.). UCL Discovery. [Link]

-

Studies on sulfonamide degradation products. (n.d.). ResearchGate. [Link]

-

Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. (2024). MDPI. [Link]

-

Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. (n.d.). PMC. [Link]

-

Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. (n.d.). Agilent. [Link]

-

Novel RP-HPLC method for quantification of 2-(dimethyl amino) thioacetamide impurity in Nizatidine drug substance. (2020). ResearchGate. [Link]

-

Sulfonamide-impurities. (n.d.). Pharmaffiliates. [Link]

-

Flutamide degradation driven by sulfonic acids: unforeseen salts and salt polymorphs of a degraded flutamide impurity. (n.d.). CrystEngComm (RSC Publishing). [Link]

-

Determination of sulfonamide antibiotics in forage grasses by an improved QuEChERS and multi-plug filtration cleanup method combined with UHPLC-MS/MS. (2024). PMC. [Link]

-

Validation of an analytical method for analyzing residues of quaternary ammonium compounds in animal and plant samples by LC-MS/. (n.d.). Aesan. [Link]

-

Aromatic Sulfonamides: Synthesis and Investigation of Sulfonamides by a Magnetic and Efficient Catalyst. (2023). Journal of Synthetic Chemistry. [Link]

-

visible spectrophotometric method for the determination of some typical aromatic primary amines by using. (n.d.). Rasayan. [Link]

-

Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. (2016). Hilaris Publisher. [Link]

Sources

optimizing reaction time for 2-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide

Here is the Technical Support Center guide for 2-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide , designed for researchers and process chemists.

Product: 2-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide (CAS: 54468-86-9 / Analogues) Module: Kinetics & Reaction Time Optimization Support Level: Tier 3 (Senior Application Scientist)[1][2]

System Overview & Mechanism

You are likely synthesizing this target via the reduction of 2-cyano-N,N-dimethylbenzenesulfonamide .[1][2] This transformation is notoriously sensitive due to the ortho-substituent effect.[1][2] The bulky sulfonamide group (

Reaction Pathway & Competitors

The optimization of reaction time is not just about speed; it is about outrunning the formation of the secondary amine dimer (impurity).

Figure 1: Mechanistic pathway showing the critical imine intermediate.[2] Optimization requires accelerating Step 1 while suppressing the Side Rxn.

Diagnostic Matrix: Why is your reaction slow?

Before altering parameters, identify the rate-limiting factor using this matrix.

| Symptom | Probable Cause | Technical Intervention |

| Induction Period > 1h | Catalyst Surface Oxide or Poisoning | Pre-activate Raney Ni or switch to Pd/C (Degussa type).[1][2] Ensure |

| Stalls at 50-60% Conversion | Product Inhibition (Amine poisoning) | The generated amine binds to the catalyst.[1][2] Add acid additive (e.g., HCl or HOAc) to protonate product.[2] |

| Linear but Slow Kinetics | Mass Transfer Limitation | |

| Slow with High Impurities | Competitive Condensation | Reaction is too slow relative to imine condensation.[2] Increase Catalyst Loading to force rapid reduction. |

Protocol Optimization Guides

Scenario A: Catalytic Hydrogenation (Raney Ni or Pd/C)

Best for: Scalability and clean workup.[1][2]

The Issue: The ortho-sulfonamide group blocks the catalyst active sites, making standard atmospheric hydrogenation agonizingly slow (24-48h).[1][2]

Optimized Protocol (High-Pressure):

-

Solvent System: Use Methanol saturated with Ammonia (7N) .[2]

-

Why: Ammonia suppresses secondary amine formation by shifting the equilibrium away from the imine condensation product [1].

-

-

Catalyst: Raney Nickel (active) or 10% Pd/C (wet) .

-

Loading: Due to sterics, increase loading to 10-15 wt% relative to substrate.[2]

-

-

Conditions:

Troubleshooting the "Stall": If the reaction stops halfway, the generated primary amine is likely poisoning the catalyst.

-

Fix: Add 1.1 equivalents of acetic acid or HCl to the mixture.[2] This protonates the amine product (

), preventing it from binding to the metal surface [2].[1][2]

Scenario B: Chemical Reduction (Borane-DMS/THF)

Best for: Small scale (<5g) and speed.[1][2]

The Issue: You need the compound today, and you don't have a high-pressure reactor.

Optimized Protocol:

-

Reagent: Use Borane-Dimethyl Sulfide (BMS) complex.[1][2] It is more stable and concentrated than

.[1][2] -

Stoichiometry: Use 2.5 - 3.0 equivalents of hydride. The sulfonamide nitrogen is acidic and will consume hydride; you must compensate for this.

-

Temperature Profile:

-

Quench (Critical Step):

FAQ: Specific Technical Hurdles

Q: I am seeing a large "dimer" peak (dibenzylamine analog) in LCMS. How do I stop this? A: This is the most common failure mode. The intermediate imine reacts with the newly formed amine.[3]

-

Immediate Fix: Increase the concentration of Ammonia in your solvent.[2]

-

Process Fix: Increase the reaction rate . The longer the imine sits in solution, the more dimer forms. Increase

pressure or catalyst loading to "rush" past the imine stage.[2]

Q: Can I use Lithium Aluminum Hydride (LAH)?

A: Proceed with caution. While LAH reduces nitriles rapidly, it can also attack the sulfonamide functionality, leading to cleavage of the S-N bond or reduction to the thiol/sulfinic acid in rare cases. Borane (

Q: The reaction works on 100mg but fails on 10g. Why? A: This is a Mass Transfer Failure .[2]

-

On 100mg, your stir bar creates a vortex that effectively pulls

gas into the liquid. -

On 10g, the liquid depth increases, and surface-to-volume ratio drops.[1][2] The catalyst at the bottom is starved of Hydrogen.

-

Solution: Use an overhead stirrer with a gas-entrainment impeller or sparge

directly into the liquid.[1][2]

Decision Logic for Optimization

Use this flow to select your next experiment.